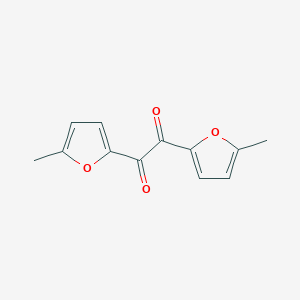
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione
Descripción general
Descripción
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol This compound is characterized by the presence of two 5-methylfuran rings attached to an ethane-1,2-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione can be synthesized through the hydrodeoxygenation of 5-methyl-2-furaldehyde (MF). The reaction involves the hydrogenation of the aldehyde group, which is the rate-determining step . This process can be catalyzed by bimetallic catalysts such as CoMo, which exhibit superior performance due to the synergistic catalytic effect between Co and Mo sites .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biomass-derived platform molecules. A catalyst-free method has been developed to produce bis(furan-2-yl)methane derivatives from furfuryl alcohol derivatives in the presence of water and air without additional catalysts . This green and environmentally friendly approach offers a sustainable route for the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The furan rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities and can be studied for their effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biodiesel precursors from biomass-based platform molecules.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione involves the interaction of its molecular structure with specific targets and pathways. The hydrogenation of the aldehyde group in 5-methyl-2-furaldehyde is the rate-determining step in its synthesis . The compound’s effects are mediated through its interaction with catalytic sites, such as Co and Mo, which facilitate the adsorption of substrates and activation of hydrogen .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylfurfural (5-MF): A precursor in the synthesis of 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione.
Bis(furan-2-yl)methane (BFM): Another derivative of furan with similar structural features.
2,5-Dimethylfuran (DMF): A related compound used in biomass conversion processes.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
Propiedades
IUPAC Name |
1,2-bis(5-methylfuran-2-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-5-9(15-7)11(13)12(14)10-6-4-8(2)16-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPOUZEZBHFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















